(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole moiety at the 3-position. This pyrrolidine-oxadiazole unit is linked via a methanone bridge to a 3-phenylbenzo[c]isoxazole group at the 5-position.
The benzo[c]isoxazole moiety likely contributes to aromatic stacking interactions in biological targets, while the oxadiazole ring may act as a bioisostere for carboxyl or amide groups, enhancing metabolic stability.
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-20(24-9-8-15(11-24)19-21-12-26-23-19)14-6-7-17-16(10-14)18(27-22-17)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZURAYEYKOMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.
Mode of Action
This compound acts as a non-steroidal agonist of GPBAR1. It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon. This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ.
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. GPBAR1 is involved in the systemic regulation of these pathways, exerting its functions through its interaction with nuclear hormone receptors and cell membrane receptors. For instance, GPBAR1 activation in intestinal enteroendocrine L cells stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1.
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders. .
Result of Action
The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels while increasing insulin sensitivity. In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure.
Biological Activity
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a novel organic molecule that incorporates an oxadiazole ring, a pyrrolidine moiety, and a benzo[c]isoxazole structure. These components contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole ring is formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The pyrrolidine and benzo[c]isoxazole rings are introduced via nucleophilic substitution and palladium-catalyzed cross-coupling reactions respectively.
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanism of action often involves the inhibition of various enzymes and proteins involved in cancer cell proliferation. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial targets in cancer therapy .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Target Enzyme/Protein | Effect |
|---|---|---|
| Inhibition of growth factors | Thymidylate synthase | Prevents DNA synthesis |
| HDAC inhibition | Histone deacetylases | Alters gene expression |
| Interaction with kinases | Various kinases | Disrupts signaling pathways |
Antimicrobial Activity
Compounds with oxadiazole rings have also been noted for their antimicrobial properties. Studies show that these compounds can effectively inhibit the growth of various bacterial strains. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound may exhibit other biological activities such as anti-inflammatory and analgesic properties. The presence of the oxadiazole moiety is linked to these effects due to its ability to modulate inflammatory pathways .
Case Studies
Several studies illustrate the effectiveness of oxadiazole-containing compounds in clinical settings:
- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various 1,3,4-oxadiazole derivatives on multiple cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated IC50 values in the low micromolar range, highlighting their potential as lead compounds for drug development .
- Antimicrobial Efficacy : Another study focused on the antibacterial activity against resistant strains of bacteria. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound (4-chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone () serves as a relevant structural analogue. Below is a comparative analysis:
Functional Implications
- Aromatic Groups : The 3-phenylbenzo[c]isoxazole in the target compound may enhance π-π stacking in hydrophobic binding pockets compared to the 4-chlorophenyl group in the analogue, which introduces electronegativity but lacks fused aromaticity.
- However, the direct oxadiazole-pyrrolidine linkage in the target compound could reduce steric hindrance, favoring membrane permeability.
- Bioactivity : Benzo[c]isoxazole derivatives are associated with GABA receptor modulation (e.g., anticonvulsant activity), while chlorophenyl-triazole-oxadiazole hybrids are explored for antimicrobial and anticancer properties.
Physicochemical Properties
- Lipophilicity : The benzo[c]isoxazole group may increase lipophilicity (LogP ~3.5 estimated) compared to the chlorophenyl analogue (LogP ~2.8), influencing blood-brain barrier penetration.
- Solubility : The triazole-oxadiazole combination in the analogue could improve aqueous solubility due to polar nitrogen atoms, whereas the benzo[c]isoxazole might reduce it.
Research Findings and Hypotheses
- Target Compound: Predicted to exhibit kinase inhibition (e.g., JAK2 or EGFR) due to structural resemblance to known inhibitors containing rigid aromatic systems.
- Analog () : Reported in preliminary studies for antiparasitic activity, suggesting that the triazole-oxadiazole scaffold disrupts microbial enzyme function.
Q & A
Q. What synthetic methodologies are recommended for the preparation of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone?
Answer :
- Step 1 : Synthesize the benzo[c]isoxazole core via cyclization of o-hydroxybenzaldehyde derivatives with hydroxylamine, followed by phenyl group introduction at the 3-position using Suzuki coupling .
- Step 2 : Prepare the 1,2,4-oxadiazole-pyrrolidine moiety via a nitrile oxide cycloaddition reaction. React 3-aminopyrrolidine with chlorooxime in the presence of a base to form the oxadiazole ring .
- Step 3 : Couple the two fragments using a carbonyl linkage. Employ a nucleophilic acyl substitution reaction, activating the benzo[c]isoxazole carbonyl with thionyl chloride (SOCl₂) and reacting with the pyrrolidine-oxadiazole amine .
- Key Considerations : Monitor reaction progress using HPLC to ensure intermediate purity (>95%) and minimize side products like unreacted pyrrolidine .
Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization?
Answer :
- NMR : Use ¹H/¹³C NMR to confirm connectivity of the pyrrolidine, oxadiazole, and benzoisoxazole moieties. Key signals include:
- FTIR : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N, ~1600 cm⁻¹) .
- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to achieve baseline separation of the target compound from synthetic byproducts .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer :
- Enzyme Inhibition : Screen against kinases or proteases due to the oxadiazole’s metal-chelating properties. Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include a positive control (e.g., doxorubicin) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
Answer :
- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., PARP-1). Focus on the oxadiazole’s nitrogen atoms coordinating with catalytic residues (e.g., His-862) .
- QSAR Analysis : Derive a model correlating substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance binding .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Q. How should researchers address discrepancies in biological activity data across studies?
Answer :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence) .
- Compound Purity : Reanalyze batches via LC-MS to rule out degradation products. For example, hydrolyzed oxadiazole rings can form carboxylic acids, altering activity .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers. Report p-values and effect sizes in all datasets .
Q. What strategies mitigate steric hindrance during functionalization of the pyrrolidine-oxadiazole moiety?
Answer :
- Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) during oxadiazole formation to prevent unwanted side reactions .
- Microwave Synthesis : Enhance reaction efficiency under controlled conditions (e.g., 150°C, 30 min) to overcome kinetic barriers in sterically crowded systems .
- Catalysis : Use Pd(PPh₃)₄ for cross-couplings at hindered sites. For example, introduce aryl groups via Buchwald-Hartwig amination .
Q. How can stability studies inform formulation development for in vivo applications?
Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-UV (220 nm) .
- Excipient Screening : Test solubility enhancers (e.g., PEG-400, cyclodextrins) in PBS. Aim for >1 mg/mL solubility to ensure bioavailability .
- Pharmacokinetics : Conduct rodent studies with IV/PO dosing. Calculate AUC ratios to assess first-pass metabolism linked to the oxadiazole’s susceptibility to hepatic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
